4-[5-(2,4-Dichlorophenyl)furan-2-yl]-2-methyl-1,3-thiazole

Catalog No.
S3303289
CAS No.
338785-98-1
M.F
C14H9Cl2NOS
M. Wt
310.19
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[5-(2,4-Dichlorophenyl)furan-2-yl]-2-methyl-1,3-...

CAS Number

338785-98-1

Product Name

4-[5-(2,4-Dichlorophenyl)furan-2-yl]-2-methyl-1,3-thiazole

IUPAC Name

4-[5-(2,4-dichlorophenyl)furan-2-yl]-2-methyl-1,3-thiazole

Molecular Formula

C14H9Cl2NOS

Molecular Weight

310.19

InChI

InChI=1S/C14H9Cl2NOS/c1-8-17-12(7-19-8)14-5-4-13(18-14)10-3-2-9(15)6-11(10)16/h2-7H,1H3

InChI Key

COFKQJGOGOKSQH-UHFFFAOYSA-N

SMILES

CC1=NC(=CS1)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

solubility

not available

4-[5-(2,4-Dichlorophenyl)furan-2-yl]-2-methyl-1,3-thiazole is a heterocyclic compound characterized by a fused furan and thiazole ring system. The molecular structure includes a 2,4-dichlorophenyl substituent on the furan ring and a methyl group on the thiazole ring. This compound is notable for its unique arrangement of functional groups, which contributes to its diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science .

  • Oxidation: The furan ring can be oxidized to yield furan-2,5-dicarboxylic acid using agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can produce dihydro derivatives of the original compound, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Electrophilic Substitution: The thiazole ring may undergo electrophilic substitution reactions at the 2-position, allowing for the introduction of various substituents under acidic or basic conditions .

4-[5-(2,4-Dichlorophenyl)furan-2-yl]-2-methyl-1,3-thiazole exhibits promising biological activities. Research indicates its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation. Additionally, it has been studied for its antimicrobial properties against various pathogens. The compound's biological effects are attributed to its unique structural features that facilitate interactions with biological macromolecules .

The synthesis of 4-[5-(2,4-Dichlorophenyl)furan-2-yl]-2-methyl-1,3-thiazole typically involves multiple steps:

  • Formation of Intermediate: The synthesis begins with the creation of 5-(2,4-dichlorophenyl)furan-2-carboxylic acid by reacting 2,4-dichloroaniline with sodium nitrite in hydrochloric acid, followed by coupling with furan-2-carboxylic acid.
  • Cyclization: This intermediate undergoes cyclization with a thioamide derivative under acidic conditions to form the thiazole ring.
  • Optimization for Industrial Production: For large-scale production, methods such as continuous flow reactors and advanced purification techniques like recrystallization and chromatography are employed to enhance yield and purity .

The compound has several notable applications:

  • Medicinal Chemistry: Its potential as an anticancer agent makes it a candidate for further development in cancer therapeutics.
  • Materials Science: It can be utilized in synthesizing advanced materials with unique electronic properties.
  • Biological Studies: The compound serves as a probe for studying interactions between heterocyclic compounds and biological macromolecules .

Interaction studies involving 4-[5-(2,4-Dichlorophenyl)furan-2-yl]-2-methyl-1,3-thiazole have revealed its capacity to bind with various biological targets. These studies often utilize techniques such as molecular docking and spectroscopy to elucidate binding affinities and mechanisms of action. The findings suggest that the compound's unique structural attributes allow it to engage effectively with target proteins involved in disease processes .

Several compounds share structural similarities with 4-[5-(2,4-Dichlorophenyl)furan-2-yl]-2-methyl-1,3-thiazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
6-[5-(2,4-Dichlorophenyl)furan-2-yl]nicotinamidine dihydrochlorideFuran and thiazole rings; nicotinamide moietyEnhanced bioactivity due to nicotinamide integration
2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acidComplex multi-ring structure; thiazole linkagePotential anti-inflammatory properties

Uniqueness

The uniqueness of 4-[5-(2,4-Dichlorophenyl)furan-2-yl]-2-methyl-1,3-thiazole lies in its specific substitution pattern and heterocyclic framework. This arrangement imparts distinct electronic and steric properties that influence its chemical reactivity and biological activity compared to similar compounds. Its ability to engage selectively with biological targets distinguishes it within the broader class of thiazole-based compounds .

XLogP3

5

Dates

Last modified: 08-19-2023

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